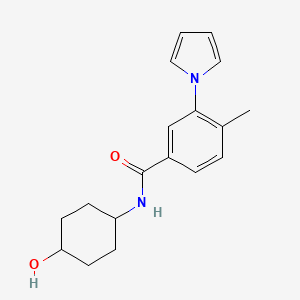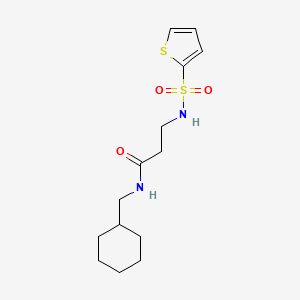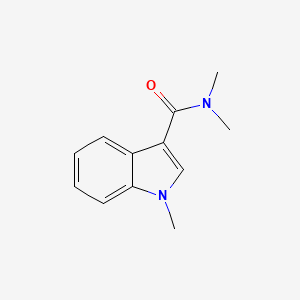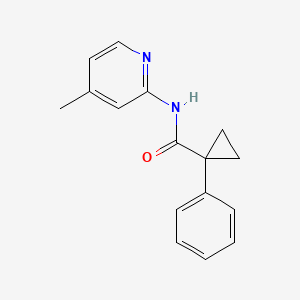
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP 55,940, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. CB1 receptors are mainly found in the brain, while CB2 receptors are mainly found in the immune system. Activation of CB1 receptors leads to analgesic and psychoactive effects, while activation of CB2 receptors leads to anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-epileptic effects and to reduce intraocular pressure in glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the physiological effects of these receptors. However, it also has some limitations. It is a synthetic compound, and its effects may not fully represent those of endogenous cannabinoids. Additionally, it has been shown to have some toxic effects, and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940. One direction is the development of new synthetic cannabinoids with improved therapeutic properties. Another direction is the study of the interactions between N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 and other drugs or compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 can be synthesized by reacting 4-cyanobenzyl chloride with 4-hydroxycyclohexylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-methyl-3-pyrrolin-1-ylbenzoyl chloride to obtain N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940.
Applications De Recherche Scientifique
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, epilepsy, and glaucoma.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-4-5-14(12-17(13)20-10-2-3-11-20)18(22)19-15-6-8-16(21)9-7-15/h2-5,10-12,15-16,21H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAKDMGTZNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)O)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)


![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)


